Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(16(3,13)14)9-7-5-4-6-8(9)10(12)15-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOBDDMPOQKMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246453 | |
| Record name | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36881-76-2 | |
| Record name | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36881-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+Methylsulfonyl chloride→Methyl 2-[methyl(methylsulfonyl)amino]benzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[methyl(methylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[methyl(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkyl Substituents
Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate
- Structure : Replaces one methyl group in the target compound with a propyl chain.
- Key Findings :
- The propyl group introduces conformational disorder in the crystal lattice, leading to two distinct molecular conformations in the asymmetric unit .
- Intermolecular C–H···O interactions dominate the crystal packing, differing from the target compound’s smaller substituents, which likely favor tighter packing .
- Applications : Intermediate in benzothiazine synthesis, similar to the target compound .
Propyl 2-(4-methylbenzenesulfonamido)benzoate
- Structure : Features a tolyl sulfonamide group and a propyl ester.
Analogues with Urea and Sulfamoyl Modifications
Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate
- Structure : Substitutes one methyl group with a methoxycarbonylmethyl chain.
- Key Findings :
Methyl 2-sulfamoylbenzoate
- Structure : Simplifies the substituent to a sulfamoyl (NH2SO2) group.
- Molecular weight (215.22 g/mol) is significantly lower than the target compound (estimated ~263.3 g/mol), impacting pharmacokinetic properties .
Pesticidal Derivatives
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structure : Incorporates a triazine-based urea moiety.
- Key Findings :
Thioacetyl-Linked Derivatives
Methyl 2-{[({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}benzoate
- Structure : Includes a thioacetyl linker and methoxyphenyl group.
- Key Findings :
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 2-[methyl(methylsulfonyl)amino]benzoate, a compound featuring a unique combination of functional groups, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methylsulfonyl group attached to a benzoate structure. This configuration enhances its solubility and reactivity, making it an interesting candidate for various biological applications. The compound's molecular formula is C₁₄H₁₅NO₄S, with a molecular weight of approximately 299.34 g/mol.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the treatment of diseases where enzyme activity plays a critical role .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may bind to active sites or allosteric sites on target enzymes, thereby modulating their activity. This interaction can lead to downstream effects on metabolic pathways and cellular functions .
- Antibacterial Action : Its antibacterial activity is thought to stem from the inhibition of protein synthesis and disruption of nucleic acid synthesis in bacteria, leading to cell death .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-[(methylsulfonyl)amino]benzoate | C₁₃H₁₅NO₄S | Lacks an additional methyl group; similar biological activities expected. |
| Ethyl 2-[4-(methylsulfonylanilino)methyl]benzoate | C₁₅H₁₉N₂O₄S | Exhibits comparable reactivity patterns; potential for similar antimicrobial properties. |
| N-benzoyl amino acids | Varies | Used in peptide synthesis; may share some biological activities due to structural similarities. |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than those of conventional antibiotics like gentamicin .
- Anti-inflammatory Activity : In vitro assays indicated that the compound could reduce levels of inflammatory markers in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
- Enzyme Inhibition Studies : Research showed that this compound inhibited specific enzymes involved in metabolic pathways associated with cancer progression, indicating its possible role in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 2-[methyl(methylsulfonyl)amino]benzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via sulfonylation of methyl 2-aminobenzoate derivatives. A common approach involves reacting methyl 2-amino-5-bromobenzoate with methanesulfonyl chloride in dichloromethane at 333–343 K for 48–72 hours, followed by solvent evaporation under reduced pressure . Optimization includes controlling stoichiometry, temperature, and reaction time to minimize byproducts. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., methylsulfonyl and benzoate moieties). For example, the methylsulfonyl group shows a singlet near δ 3.3 ppm in H NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII CCD) resolves bond lengths and angles. The compound crystallizes in a monoclinic system (space group ) with unit cell parameters Å, Å, Å, and β = 108.347° . Disorder in the methylsulfonyl group may require refinement using SHELXL .
Q. What are the common chemical reactions involving this compound, and how are they monitored?
- Methodological Answer : Key reactions include nucleophilic substitutions (e.g., bromine displacement) and reductions. For example, the bromine atom at the 5-position can be replaced using sodium hydroxide under reflux. Reactions are monitored via TLC and HPLC, with yields quantified by H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structural refinement?
- Methodological Answer : The asymmetric unit often contains disordered molecules due to rotational freedom in the methylsulfonyl group. Refinement in SHELXL involves partitioning occupancy ratios (e.g., 70:30) and applying restraints to bond lengths and angles. Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice and guide disorder modeling .
Q. How do researchers reconcile contradictions in reaction yields during multi-step syntheses?
- Methodological Answer : Contradictions arise from competing side reactions (e.g., over-sulfonylation). Systematic Design of Experiments (DoE) identifies critical factors:
- Example : A Plackett-Burman design for sulfonylation optimizes methanesulfonyl chloride equivalents (1.2–1.5 equiv.) and reaction time (48–72 hours) to maximize yield (>85%) .
- Analytical Validation : LC-MS detects intermediates, while F NMR (if fluorinated analogs are present) tracks reaction progress .
Q. What strategies are used to study this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina models binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure from crystallography .
- In Vitro Assays : Competitive inhibition assays (e.g., fluorescence polarization) measure IC values. For example, sulfonamide derivatives show antimicrobial activity at IC = 12–18 µM .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
